molecular formula C24H24ClN3O2S B3223145 (Z)-6-benzyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217198-18-9

(Z)-6-benzyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3223145
CAS No.: 1217198-18-9
M. Wt: 454 g/mol
InChI Key: QTYHMUWVBXGCCK-AFEZEDKISA-N
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Description

(Z)-6-Benzyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic heterocyclic compound featuring a tetrahydrothienopyridine core substituted with benzyl, phenylacrylamido, and carboxamide groups. Its Z-configuration at the acrylamido moiety and hydrochloride salt form enhance stereochemical specificity and solubility, making it a candidate for pharmaceutical exploration. Structural elucidation of such compounds typically employs crystallographic methods like those implemented in the SHELX software suite .

Properties

IUPAC Name

6-benzyl-2-[[(Z)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S.ClH/c25-23(29)22-19-13-14-27(15-18-9-5-2-6-10-18)16-20(19)30-24(22)26-21(28)12-11-17-7-3-1-4-8-17;/h1-12H,13-16H2,(H2,25,29)(H,26,28);1H/b12-11-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYHMUWVBXGCCK-AFEZEDKISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C=CC3=CC=CC=C3)C(=O)N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)/C=C\C3=CC=CC=C3)C(=O)N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-benzyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various intermediates derived from thieno[2,3-c]pyridine derivatives. The synthesis typically includes:

  • Formation of the thieno[2,3-c]pyridine core.
  • Introduction of the benzyl and phenylacrylamido groups.
  • Final purification steps to obtain the hydrochloride salt form.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds within the thieno[2,3-c]pyridine class. The compound has shown promising activity against various pathogens, including Mycobacterium tuberculosis (MTB). For example, related compounds have demonstrated IC50 values in the low micromolar range against MTB pantothenate synthetase (PS), indicating effective inhibition .

Cytotoxicity

In vitro cytotoxicity assays using RAW 264.7 cell lines have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while some derivatives exhibit significant antimicrobial activity, they remain non-cytotoxic at concentrations up to 50 µM .

The biological effects of this compound are likely mediated through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells leading to cell death .

Study 1: Antimycobacterial Activity

A study evaluated a series of tetrahydrothieno[2,3-c]pyridine derivatives for their ability to inhibit MTB PS. Among these compounds, one derivative exhibited an IC50 value of 5.87 ± 0.12 µM and a MIC of 9.28 µM against MTB . This highlights the potential for developing new antitubercular agents based on this scaffold.

Study 2: Cytotoxicity Profile

Another investigation focused on assessing the cytotoxic effects of various thieno[2,3-c]pyridine derivatives on RAW 264.7 cells. The results indicated that certain compounds maintained high selectivity towards bacterial targets while exhibiting minimal toxicity towards mammalian cells .

Data Summary

PropertyValue
IC50 against MTB PS 5.87 ± 0.12 µM
MIC against MTB 9.28 µM
Cytotoxicity (RAW 264.7) Non-cytotoxic at 50 µM

Comparison with Similar Compounds

Structural Features

Compound Core Structure Key Substituents Stereochemistry Salt Form
Target Tetrahydrothieno[2,3-c]pyridine Benzyl, phenylacrylamido, carboxamide Z-configuration (acrylamido) Hydrochloride
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran Z-configuration (benzylidene) Neutral
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran Z-configuration (benzylidene) Neutral
12 Pyrimido[2,1-b]quinazoline 5-Methylfuran, anthranilic acid-derived Not specified Neutral

Key Observations :

  • The target compound’s tetrahydrothienopyridine core is distinct from the thiazolo-pyrimidine (11a, 11b) and pyrimido-quinazoline (12) systems.
  • All compounds share substituted aromatic/heteroaromatic groups (e.g., benzyl, cyanophenyl), but the target’s phenylacrylamido group introduces conformational rigidity.
  • The hydrochloride salt of the target enhances aqueous solubility compared to neutral analogs.

Key Observations :

  • Synthesis of analogs 11a and 11b involves short reflux times (2 h) with moderate yields (68%), while compound 12 requires prolonged heating (12 h) for lower yield (57%).
  • The target’s synthesis likely employs similar condensation steps but may require tailored conditions for introducing the benzyl and phenylacrylamido groups.

Physicochemical and Spectral Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) IR Peaks (cm⁻¹)
Target C₂₄H₂₄N₄O₂S·HCl 485.44 (calc.) NH (~3400), C=O (~1700)
11a C₂₀H₁₀N₄O₃S 386.38 243–246 NH (3436, 3173), CN (2219)
11b C₂₂H₁₇N₃O₃S 403.45 213–215 NH (3423, 3119), CN (2209)
12 C₁₇H₁₀N₄O₃ 318.29 268–269 NH (3217), CN (2220), C=O (1719)

Key Observations :

  • The target’s hydrochloride salt increases molecular weight significantly compared to neutral analogs.
  • Shared spectral features include NH stretches (~3200–3400 cm⁻¹) and nitrile (CN) or carbonyl (C=O) peaks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-6-benzyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
(Z)-6-benzyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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